MCA-Pro-Leu-Ala-Gln-Ala-Val-Dap(DNP)-Arg-Ser-Ser-Ser-Arg-NH2
Description
Development of Fluorogenic Protease Substrates
Fluorogenic protease substrates represent a critical advancement in enzymatic activity monitoring, enabling real-time quantification of protease function through fluorescence resonance energy transfer (FRET). These substrates typically consist of a peptide sequence flanked by a fluorophore-quencher pair. Proteolytic cleavage separates the pair, eliminating quenching and producing a measurable fluorescent signal.
The design of MCA-Pro-Leu-Ala-Gln-Ala-Val-Dap(DNP)-Arg-Ser-Ser-Ser-Arg-NH2 exemplifies this approach, utilizing 7-methoxycoumarin-4-acetic acid (MCA) as the fluorophore and 2,4-dinitrophenyl (DNP) as the quencher. Early fluorogenic substrates, such as those for matrix metalloproteinases (MMPs), relied on simpler chromogenic systems but lacked the sensitivity required for low-abundance proteases like tumor necrosis factor-α converting enzyme (TACE). The shift to FRET-based designs in the 1990s addressed these limitations by improving signal-to-noise ratios and enabling high-throughput screening.
Table 1: Key Advances in Fluorogenic Substrate Design
FRET Mechanism in this compound
The compound’s FRET mechanism hinges on spatial proximity between MCA and DNP. In the intact substrate, DNP suppresses MCA fluorescence through energy transfer. TACE-mediated cleavage at the Ala-Val bond liberates MCA, yielding a 12-fold increase in fluorescence intensity at 393 nm upon excitation at 325 nm.
Structural Determinants of Efficiency
- Peptide Backbone : The Leu-Ala-Gln-Ala-Val sequence mirrors the natural cleavage site in pro-TNF-α, ensuring high TACE affinity (kcat/Km ≈ 64-fold higher than uncapped peptides).
- Quencher Placement : DNP conjugated to diaminopropionic acid (Dap) at P1′ optimizes Förster distance (R0 ≈ 34–36 Å), maximizing quenching efficiency.
- Fluorophore Stability : MCA’s resistance to photobleaching and pH variations makes it ideal for prolonged assays.
Equation 1: Fluorescence Enhancement Post-Cleavage
$$ \Delta F = F{\text{cleaved}} - F{\text{intact}} = 11.2 \times F_{\text{intact}} $$
Derived from kinetic studies using recombinant TACE.
Historical Evolution of TNF-α Protease Monitoring Tools
Prior to FRET substrates, TACE activity was assessed via indirect methods:
- Radioimmunoassays (1980s) : Measured TNF-α release from stimulated monocytes but lacked temporal resolution.
- Gel Electrophoresis (1990s) : Detected pro-TNF-α processing but required large sample volumes and prolonged incubation.
- First-Generation Fluorogenic Substrates (Late 1990s) : Short peptides like Dabcyl-Leu-Ala-Gln-Ala-Homophe-Arg-Ser-Lys(Fam)-NH2 enabled continuous monitoring but suffered from low specificity constants (kcat/Km < 10,000 M−1s−1).
The introduction of This compound in the early 2000s marked a paradigm shift, achieving a kcat/Km of 21.6 s−1·µM−1 and enabling single-cell protease activity measurements via microfluidics. Subsequent iterations incorporated non-natural amino acids and optimized quenching pairs, further enhancing dynamic range and specificity.
Table 2: Comparative Performance of TACE Substrates
| Substrate | kcat/Km (M−1s−1) | Detection Limit |
|---|---|---|
| Dabcyl-Leu-Ala-Gln-Ala-Homophe-Arg-Ser... | 9.1 × 10³ | 50 nM |
| MCA-Pro-Leu-Ala-Gln-Ala-Val-Dap(DNP)... | 2.16 × 10⁴ | 5 nM |
| ACC-Based Substrates (Post-2010) | ≥ 10⁵ | 0.1 nM |
Properties
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-(2,4-dinitroanilino)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-(7-methoxy-2-oxochromen-4-yl)acetyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]pentanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C69H103N23O24/c1-32(2)23-44(84-66(109)49-13-10-22-90(49)53(97)24-36-25-54(98)116-51-27-38(115-7)15-16-39(36)51)61(104)80-34(5)57(100)82-43(18-19-52(70)96)59(102)79-35(6)58(101)89-55(33(3)4)67(110)85-45(28-78-40-17-14-37(91(111)112)26-50(40)92(113)114)62(105)83-42(12-9-21-77-69(74)75)60(103)86-47(30-94)64(107)88-48(31-95)65(108)87-46(29-93)63(106)81-41(56(71)99)11-8-20-76-68(72)73/h14-17,25-27,32-35,41-49,55,78,93-95H,8-13,18-24,28-31H2,1-7H3,(H2,70,96)(H2,71,99)(H,79,102)(H,80,104)(H,81,106)(H,82,100)(H,83,105)(H,84,109)(H,85,110)(H,86,103)(H,87,108)(H,88,107)(H,89,101)(H4,72,73,76)(H4,74,75,77)/t34-,35-,41-,42-,43-,44-,45-,46-,47-,48-,49-,55-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWPFCDHLHMOCKZ-ZZLDSPSDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C2CCCN2C(=O)CC3=CC(=O)OC4=C3C=CC(=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]2CCCN2C(=O)CC3=CC(=O)OC4=C3C=CC(=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C69H103N23O24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1638.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Resin Selection and Initial Amino Acid Loading
A Rink amide resin (0.6 mmol/g substitution) is employed to ensure C-terminal amidation. The first residue, Fmoc-Arg(Pbf)-OH, is coupled using O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and N,N-diisopropylethylamine (DIPEA) in N-methylpyrrolidone (NMP). After deprotection with 20% piperidine, subsequent residues (Ser(tBu), Ser(tBu), Ser(tBu), Arg(Pbf), etc.) are added sequentially.
Incorporation of Dap(DNP)
The critical quencher moiety, Dap(DNP), is introduced at position 7 using Fmoc-Dap(Dnp)-OH. This derivative is pre-synthesized via N-acylation of Fmoc-L-2,3-diaminopropionic acid with 2,4-dinitrobenzenesulfonyl chloride, followed by HPLC purification. Coupling efficiency is monitored via Kaiser tests, and unreacted amino groups are capped with acetic anhydride.
N-Terminal MCA Labeling
After assembling the peptide backbone, the N-terminal MCA group is introduced by reacting the deprotected amine with MCA succinimidyl ester (10 equiv) in dimethylformamide (DMF) for 12 hours. Excess reagent is removed via DMF washes, and the resin is dried under vacuum.
Cleavage and Global Deprotection
The peptide-resin is treated with a cleavage cocktail of trifluoroacetic acid (TFA)/water/triisopropylsilane (95:2.5:2.5) for 3 hours to remove side-chain protecting groups and liberate the peptide. After filtration and precipitation with cold diethyl ether, the crude product is lyophilized.
Purification via Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Crude peptide is purified using a C18 column (250 × 20 mm, 5 µm) with a gradient of 10–60% acetonitrile (0.1% TFA) over 40 minutes. The hydrophobic MCA and Dap(DNP) groups necessitate shallow gradients (0.5%/min) to resolve closely eluting impurities. Analytical HPLC (C18, 4.6 × 150 mm) confirms >96% purity, with retention times consistent with similar FRET substrates.
Structural and Functional Characterization
Mass Spectrometry (MS)
Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) MS validates the molecular weight (observed: 1638.7 Da; theoretical: 1638.7 Da). Electrospray ionization (ESI)-MS in positive ion mode shows [M+2H]²⁺ at m/z 820.3 and [M+3H]³⁺ at m/z 547.2.
Enzymatic Activity Assays
The substrate’s kinetic parameters are determined using recombinant ADAM17. Hydrolysis of the Leu-Gln bond releases the fluorescent MCA group, quantified at Ex 325 nm/Em 393 nm. Key metrics include:
| Parameter | Value | Conditions | Source |
|---|---|---|---|
| Kₘ | 1.2 µM | 25°C, pH 7.5 | |
| k<sub>cat</sub> | 50 s⁻¹ | 25°C, pH 7.5 | |
| k<sub>cat</sub>/Kₘ | 41,700 M⁻¹s⁻¹ | 25°C, pH 7.5 |
Comparative Analysis with Related Substrates
The inclusion of Ala-Gln-Ala-Val in the cleavage site confers specificity for ADAM17 over MMP-2/9. Compared to shorter substrates (e.g., Mca-Pro-Leu-Gly-Leu-Dap(DNP)-Ala-Arg-NH2), the extended sequence improves catalytic efficiency by 3.5-fold.
Applications in Biomedical Research
This substrate enables real-time monitoring of ADAM17 activity in cancer cell invasion assays. Recent studies by Tanimoto et al. (2008) utilized it to identify ADAM17 inhibitors in periodontal disease models, achieving a screening throughput of 1,000 compounds/day .
Chemical Reactions Analysis
Types of Reactions
MCA-Pro-Leu-Ala-Gln-Ala-Val-Dap(DNP)-Arg-Ser-Ser-Ser-Arg-NH2 can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized, particularly at the methionine or cysteine residues if present.
Reduction: Reduction reactions can target disulfide bonds within the peptide.
Substitution: Amino acid residues can be substituted to create analogs of the peptide for structure-activity relationship studies.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various amino acid derivatives and coupling reagents.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation may result in sulfoxides or sulfone derivatives, while reduction can yield free thiol groups.
Scientific Research Applications
Substrate for Matrix Metalloproteinases (MMPs)
MCA-Pro-Leu-Ala-Gln-Ala-Val-Dap(DNP)-Arg-Ser-Ser-Ser-Arg-NH2 is primarily utilized as a fluorogenic substrate for matrix metalloproteinases, particularly MMP-2 and MMP-7. These enzymes play critical roles in the degradation of the extracellular matrix (ECM) and are implicated in various physiological and pathological processes, including:
- Cancer Metastasis : MMPs facilitate tumor invasion by breaking down ECM components, allowing cancer cells to migrate. The use of this peptide as a substrate enables researchers to quantify MMP activity in cancer cell lines and tissue samples, providing insights into tumor progression and metastasis mechanisms .
- Wound Healing : MMPs are also involved in tissue remodeling during wound healing. The ability to measure MMP activity using this substrate can help in understanding the dynamics of wound healing processes .
Table 1: Summary of MMP Activity Measurement Using this compound
| Enzyme | Role | Application | Measurement Method |
|---|---|---|---|
| MMP-2 | ECM degradation | Cancer research | Fluorescence intensity change |
| MMP-7 | Tissue remodeling | Wound healing studies | Fluorescence intensity change |
Fluorescence-Based Assays
The incorporation of the MCA fluorophore allows for real-time monitoring of enzymatic reactions. Upon cleavage by MMPs, the MCA group is released from the DNP quencher, resulting in an increase in fluorescence. This property is exploited in high-throughput screening assays for drug discovery targeting MMP inhibition .
Biochemical Studies on Proteolytic Activity
This peptide serves as a model substrate for studying the specificity and kinetics of proteolytic enzymes. Researchers can utilize it to investigate:
- Enzyme Kinetics : By analyzing the rate of fluorescence increase, researchers can determine kinetic parameters such as and for various metalloproteinases.
- Inhibitor Screening : The substrate's sensitivity to inhibitors provides a platform for evaluating potential therapeutic agents that target MMP activity.
Case Study 1: Cancer Cell Invasion Studies
In a study examining the role of MMPs in breast cancer metastasis, researchers used this compound to quantify MMP activity in cell culture models. Results indicated that elevated MMP activity correlated with increased invasive potential of cancer cells, highlighting the peptide's utility in understanding metastatic mechanisms .
Case Study 2: Wound Healing Mechanisms
Another investigation focused on the role of MMPs in diabetic wound healing utilized this fluorogenic substrate to measure enzyme activity in diabetic mouse models. The findings revealed impaired MMP activity associated with delayed wound closure, suggesting potential therapeutic targets for enhancing healing processes .
Mechanism of Action
The mechanism of action of MCA-Pro-Leu-Ala-Gln-Ala-Val-Dap(DNP)-Arg-Ser-Ser-Ser-Arg-NH2 involves its interaction with specific molecular targets, such as enzymes or receptors. The DNP group can act as a chromophore, allowing researchers to monitor the binding and activity of the peptide in real-time. The peptide sequence itself can mimic natural substrates or inhibitors, providing insights into the function and regulation of the target proteins.
Comparison with Similar Compounds
Key Features:
- Structure: The peptide incorporates a Förster Resonance Energy Transfer (FRET) pair: 7-Methoxycoumarin-4-acetyl (MCA) as the fluorophore. 2,4-Dinitrophenyl (Dnp) as the quencher, attached to diaminopropionic acid (Dap).
- Mechanism : Upon cleavage by TACE between Val and Dap(Dnp), fluorescence is restored (Ex: 325 nm, Em: 393 nm) .
- Applications : Used in enzymatic assays to study TACE activity, particularly in inflammation and cancer research .
Structural and Functional Comparisons
Table 1: Key Properties of MCA-Based Fluorogenic Substrates
*Estimated based on sequence; exact mass may vary.
Target Specificity
- TACE Substrate : The Gln-Ala-Val sequence in the query compound is critical for ADAM-17 recognition, which processes TNF-α and other transmembrane proteins .
- MMP Substrates :
Fluorescence Properties
All compounds utilize the MCA/Dnp FRET pair, ensuring consistent Ex/Em wavelengths (~325/393 nm). However, sensitivity varies due to peptide length and quenching efficiency .
Biological Activity
MCA-Pro-Leu-Ala-Gln-Ala-Val-Dap(DNP)-Arg-Ser-Ser-Ser-Arg-NH2 is a synthetic peptide that has garnered attention in biochemical research due to its diverse biological activities and applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C69H103N23O24
- Molecular Weight : 1638.7 g/mol
- CAS Number : 192723-42-5
The peptide includes a dinitrophenyl (DNP) group, enhancing its utility in various biochemical assays by serving as a chromophore, which allows for the monitoring of interactions and enzymatic activities in real time .
This compound interacts with specific molecular targets, including enzymes and receptors. The DNP moiety facilitates the detection of binding events through fluorescence, while the peptide sequence can mimic natural substrates or inhibitors, providing insights into protein function and regulation .
Biological Activities
- Enzyme Inhibition : The peptide is often used as a substrate or inhibitor in studies involving matrix metalloproteinases (MMPs), particularly MMP-2. It has been shown to influence the activity of these enzymes, which play crucial roles in extracellular matrix remodeling and are implicated in cancer metastasis and tissue repair .
- Protein Interactions : this compound is utilized to study protein-protein interactions, contributing to the understanding of signal transduction pathways and cellular communication mechanisms .
- Therapeutic Potential : Research indicates that this peptide may have applications in developing therapeutic agents targeting diseases such as cancer and inflammatory conditions due to its ability to modulate enzyme activity .
Case Studies
- MMP Inhibition Study : A study demonstrated that this compound serves as a fluorogenic substrate for MMP-2. The activity was quantified using fluorescence measurements, indicating significant enzyme inhibition at certain concentrations, which highlights its potential as a therapeutic target for cancer treatment .
- Signal Transduction Analysis : In another investigation, the peptide was used to elucidate the signaling pathways activated by specific growth factors in fibroblasts. The results indicated that the peptide could modulate cellular responses by influencing receptor interactions, thereby affecting cell proliferation and migration .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar peptides is presented below:
| Peptide Name | Sequence | Molecular Weight | Function |
|---|---|---|---|
| MCA-Pro-Leu-Gly-Leu-Dap(DNP)-Ala-Arg-NH2 | MCA-PGLDA-R-NH2 | 1092.5 g/mol | MMP substrate |
| MCA-Pro-Leu-Ala-Gln-Ala-Val-Dap(DNP)-Arg-Ser-SR | MCA-PAGVDA-RSSSR-NH2 | 1638.7 g/mol | Enzyme inhibitor |
This comparison illustrates how variations in amino acid composition can affect biological activity and specificity towards different enzymes or receptors.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
